L-3-(18F) fluoro-alpha-methyl tyrosine

Description

Significance of Amino Acid Metabolism in Cancer Biology Research

Cancer cells exhibit a profound reprogramming of their metabolic pathways to sustain their rapid proliferation and survival. nih.gov Beyond the well-documented reliance on glucose, there is a heightened demand for amino acids, which serve not only as the fundamental building blocks for protein synthesis but also as crucial intermediates for a variety of biosynthetic pathways and as signaling molecules. nih.govnih.govaacrjournals.org

The metabolic reprogramming of amino acids in tumor cells is integral to several key cellular functions essential for cancer progression:

Protein and Nucleotide Synthesis: The accelerated growth of cancer cells necessitates a substantial supply of amino acids for the synthesis of proteins and nucleotides. aacrjournals.orgnih.gov

Signaling Pathway Modulation: Certain amino acids, such as leucine (B10760876) and arginine, act as signaling molecules that can activate critical pathways like the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. nih.govaacrjournals.org

Redox Homeostasis: Amino acids like glutamine and cysteine are vital for the synthesis of glutathione, a major antioxidant that helps cancer cells counteract the oxidative stress associated with rapid metabolism and proliferation. frontiersin.org

Epigenetic Modifications: Amino acid metabolism can influence epigenetic regulation, further contributing to the altered gene expression profiles characteristic of cancer cells. nih.govnih.gov

This increased dependence on amino acids makes their metabolic pathways an attractive area of investigation in cancer biology research. nih.govresearchgate.net

Evolution of Positron Emission Tomography (PET) Tracers for Preclinical Oncology

Positron Emission Tomography (PET) is a non-invasive imaging modality that allows for the visualization and quantification of molecular processes in living organisms. nih.govtechnologynetworks.com In preclinical oncology research, PET imaging plays a crucial role in understanding tumor biology, evaluating the efficacy of novel therapeutics, and identifying biomarkers of disease progression and treatment response. technologynetworks.comitnonline.com

The development of PET tracers for oncology has evolved significantly. The most widely used PET tracer, [18F]Fludeoxyglucose ([18F]FDG), is a glucose analog that is taken up by metabolically active cells. While [18F]FDG has been instrumental in cancer imaging, it has limitations, including uptake in inflammatory tissues and high background signal in certain organs like the brain, which can complicate tumor visualization. frontiersin.org

These limitations have spurred the development of novel PET tracers that target other hallmarks of cancer. This includes radiolabeled amino acids designed to exploit the increased amino acid metabolism in tumor cells. frontiersin.orgnih.gov These tracers offer the potential for more specific tumor imaging and can provide complementary information to that obtained with [18F]FDG. frontiersin.org

Rationale for Targeting Amino Acid Transport in Research Models

To meet their elevated demand for amino acids, cancer cells upregulate the expression of amino acid transporters on their cell surface. elsevierpure.com These transporters facilitate the increased uptake of amino acids from the extracellular environment. This overexpression of amino acid transporters is a key feature of many types of cancer and provides a clear rationale for their use as targets for imaging and therapeutic strategies. aacrjournals.orgmdpi.com

One of the most extensively studied families of amino acid transporters in cancer is the L-type amino acid transporter (LAT) family. e-century.us In particular, L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is highly expressed in a wide range of human cancers and is associated with poor prognosis. aacrjournals.orge-century.us LAT1 is responsible for the transport of large neutral amino acids, including leucine, which is a potent activator of the mTOR signaling pathway. e-century.us

By developing radiolabeled amino acids that are substrates for specific transporters like LAT1, researchers can visualize and quantify the activity of these transporters in preclinical cancer models. This provides a non-invasive method to assess a key aspect of tumor metabolism and can be used to:

Differentiate malignant from benign tissues.

Stage tumors and detect metastases.

Monitor the response to therapies that target amino acid metabolism.

Contextualizing L-3-(18F) fluoro-alpha-methyl tyrosine (18F-FAMT) within Amino Acid Radiopharmaceutical Development

This compound (18F-FAMT) is a synthetic amino acid analog that has been developed as a PET tracer for tumor imaging. nih.gov A key characteristic of 18F-FAMT is its high specificity for malignant tumors, which is attributed to its selective transport via LAT1. nih.govnih.gov

Unlike naturally occurring amino acids, 18F-FAMT is not incorporated into proteins, which contributes to its favorable imaging properties. nih.gov Preclinical studies have demonstrated that the uptake of 18F-FAMT in tumors correlates strongly with the expression of LAT1 and with markers of cell proliferation, such as Ki-67. nih.govnih.gov

The development of 18F-FAMT represents a significant advancement in the field of amino acid radiopharmaceuticals. Its high tumor specificity and clear mechanism of uptake make it a valuable tool for preclinical research aimed at understanding the role of amino acid metabolism in cancer and for evaluating novel therapeutic strategies that target this pathway. nih.govnih.gov

Table 1: Comparison of Key Amino Acid PET Tracers in Preclinical Research

| Tracer | Primary Transporter(s) | Key Characteristics in Preclinical Models |

|---|---|---|

| [18F]FDG | Glucose Transporters (GLUTs) | High uptake in metabolically active tissues, including tumors and inflammatory cells. drugbank.com |

| [11C]MET | L-type Amino Acid Transporters (LATs) | One of the earliest amino acid tracers; short half-life of 11C limits its widespread use. nih.gov |

| [18F]FET | L-type Amino Acid Transporters (LATs) | Widely used for brain tumor imaging; shows good tumor-to-background contrast. wikipedia.org |

| [18F]FDOPA | L-type Amino Acid Transporters (LATs) | Used for neuroendocrine tumors and brain tumors; uptake can be seen in the basal ganglia. nih.gov |

| 18F-FAMT | L-type Amino Acid Transporter 1 (LAT1) | High specificity for malignant tumors due to selective transport by LAT1; not incorporated into proteins. nih.govnih.gov |

Structure

3D Structure

Properties

CAS No. |

188779-42-2 |

|---|---|

Molecular Formula |

C10H12FNO3 |

Molecular Weight |

212.21 g/mol |

IUPAC Name |

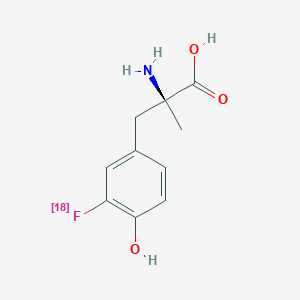

(2S)-2-amino-3-(3-(18F)fluoranyl-4-hydroxyphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1/i11-1 |

InChI Key |

STUMEFJLAPRRME-RXAONAPTSA-N |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)[18F])(C(=O)O)N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)F)(C(=O)O)N |

Origin of Product |

United States |

Radiochemistry and Synthesis of L 3 18f Fluoro Alpha Methyl Tyrosine

Strategies for Carbon-Fluorine Bond Formation in Radiopharmaceutical Synthesis

The introduction of the positron-emitting ¹⁸F isotope onto an aromatic ring, as in the case of ¹⁸F-FAMT, is accomplished through two main pathways: nucleophilic and electrophilic fluorination. The choice of strategy impacts precursor design, reaction conditions, and the specific activity of the final product.

Nucleophilic ¹⁸F-Fluorination Methods

Nucleophilic substitution is an indirect labeling method that involves a stepwise synthesis. mdpi.com This approach typically utilizes high specific activity, cyclotron-produced [¹⁸F]fluoride. The reaction involves the displacement of a good leaving group on a pre-functionalized aromatic precursor by the [¹⁸F]fluoride anion. For aromatic systems, this SₙAr (nucleophilic aromatic substitution) reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. uchicago.edu

Common leaving groups for aromatic nucleophilic fluorination include nitro groups (-NO₂), trialkylammonium salts (-NR₃⁺), and diaryliodonium salts. uchicago.edunih.gov The synthesis is generally performed in polar aprotic solvents at elevated temperatures. uchicago.edu While this method can produce radiotracers with high specific activity, it often involves more complex, multi-step syntheses, including the preparation of a suitable precursor with the necessary activating and leaving groups, followed by deprotection steps. mdpi.comnih.gov

Electrophilic ¹⁸F-Fluorination Methods

Electrophilic fluorination is a more direct labeling method where an electron-rich aromatic ring, such as the phenol (B47542) ring in L-α-methyl tyrosine, is attacked by an electrophilic ¹⁸F source. mdpi.comnih.gov This method typically uses [¹⁸F]F₂ gas, which has a lower specific activity because it requires the addition of carrier ¹⁹F₂ gas during production. uchicago.edu The highly reactive [¹⁸F]F₂ can be used directly or converted into milder, more selective reagents like [¹⁸F]acetylhypofluorite (CH₃COO¹⁸F). mdpi.comnih.gov

A well-established method for ¹⁸F-FAMT synthesis employs this direct electrophilic approach. Tomiyoshi et al. developed a process where [¹⁸F]F₂ is converted to ¹⁸F-acetylhypofluorite, which is then reacted with the L-α-methyl tyrosine precursor in trifluoroacetic acid. mdpi.comnih.gov This method, while offering a more straightforward reaction pathway, generally results in lower specific activity and may require careful purification to separate positional isomers. nih.gov

| Fluorination Method | Typical ¹⁸F Source | Specific Activity | Key Features |

| Nucleophilic | [¹⁸F]Fluoride (aqueous) | High | Requires activated precursor with leaving group; multi-step synthesis. |

| Electrophilic | [¹⁸F]F₂ (gas) | Low | Direct reaction with electron-rich arenes; simpler one-step labeling. |

Late-Stage Fluorination Techniques

The principle of late-stage fluorination is crucial in radiosynthesis to maximize the radiochemical yield of the final product by introducing the short-lived isotope as late as possible in the synthetic sequence. This minimizes the loss of radioactivity due to decay. Modern advancements in this area include transition-metal-mediated cross-coupling reactions. For instance, copper-mediated radiofluorination of organoboron nih.gov or organotin nih.gov precursors has emerged as a powerful tool for the synthesis of ¹⁸F-labeled arenes under mild conditions. These methods can be applied to complex molecules without the need for harsh activating groups, offering a versatile pathway for the nucleophilic introduction of ¹⁸F at a late stage.

Precursor Design and Chemical Transformations for ¹⁸F-FAMT Production

The design of the precursor molecule is intrinsically linked to the chosen fluorination strategy.

For electrophilic synthesis , the precursor is relatively simple: L-α-methyl tyrosine itself. The reaction directly targets the activated aromatic ring of the tyrosine derivative. However, functional groups on the precursor may require protection to prevent side reactions, although in the established method by Tomiyoshi et al., unprotected L-α-methyl tyrosine is used directly. mdpi.comnih.gov

For nucleophilic synthesis , precursor design is more complex. A suitable precursor for ¹⁸F-FAMT would be a derivative of L-α-methyl tyrosine featuring a leaving group at the 3-position of the aromatic ring. To facilitate the nucleophilic attack, an electron-withdrawing group would likely be required on the ring. Furthermore, the amino and carboxylic acid functionalities typically need to be protected during the fluorination and any subsequent chemical transformations. Common protecting groups include tert-butoxycarbonyl (Boc) for the amine and esterification (e.g., ethyl ester) for the carboxylic acid. nih.gov Following the introduction of ¹⁸F, these protecting groups must be removed, usually via acid hydrolysis, to yield the final ¹⁸F-FAMT molecule.

| Synthesis Strategy | Precursor Example | Required Chemical Transformations |

| Electrophilic | L-α-methyl tyrosine | Direct fluorination |

| Nucleophilic | Protected 3-trimethylstannyl-L-α-methyl tyrosine | Stannylation, ¹⁸F-fluorination, Deprotection |

| Nucleophilic | Protected 3-nitro-L-α-methyl tyrosine | Nitration, ¹⁸F-fluorination, Deprotection |

Development and Optimization of Automated Radiosynthesis Modules for ¹⁸F-FAMT

To ensure consistent production, high yields, and operator safety, the radiosynthesis of PET tracers like ¹⁸F-FAMT is almost exclusively performed using automated synthesis modules. nih.gov These systems integrate the entire process, from the trapping of cyclotron-produced [¹⁸F]fluoride to the final purification and formulation of the radiopharmaceutical.

Modules like the GE TRACERlab and Scintomics systems are commonly used for the production of ¹⁸F-labeled compounds. nih.govresearchgate.net A typical automated sequence for a nucleophilic synthesis involves:

Trapping of aqueous [¹⁸F]fluoride on an anion exchange cartridge.

Elution of the [¹⁸F]fluoride into the reaction vessel using a solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base.

Azeotropic drying of the [¹⁸F]fluoride complex.

Addition of the precursor solution and heating to perform the radiofluorination.

Subsequent deprotection steps if required.

Purification of the crude product, typically via High-Performance Liquid Chromatography (HPLC).

Formulation of the final product in a physiologically compatible solution.

The electrophilic synthesis of ¹⁸F-FAMT has also been adapted for automated systems, enhancing radiation safety and reproducibility. nih.gov Optimization of these automated processes involves fine-tuning parameters such as reaction time, temperature, and reagent concentrations to maximize the radiochemical yield and purity. For example, the automated synthesis of a related tracer, 6-L-[¹⁸F]FMT, on a modified TRACERlab FX C Pro module achieved a 20.0 ± 3.0% activity yield within 70 minutes. researchgate.net

Analytical Characterization of Radiochemical Purity and Specific Activity in Research Batches

The quality control of L-3-(18F)fluoro-alpha-methyl tyrosine (18F-FAMT) is essential to ensure the accuracy and reliability of its use in research. This process involves a rigorous analytical characterization of each production batch, focusing on two key parameters: radiochemical purity and specific activity. These parameters confirm the identity and quality of the radiotracer before it is used.

Radiochemical Purity

Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form of the radiopharmaceutical. For 18F-FAMT, this means ensuring that the vast majority of the radioactivity originates from the 18F-FAMT molecule itself and not from radioactive impurities such as free [18F]fluoride or other radiolabeled byproducts from the synthesis. High radiochemical purity is critical, as impurities can lead to poor image quality and inaccurate data.

The determination of radiochemical purity for 18F-FAMT and other radiopharmaceuticals is typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is considered the gold standard for determining radiochemical purity. This method separates the components of a sample based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). The sample is injected into the HPLC system, and a radioactivity detector placed in-line after the column measures the radioactive signal of the eluting components over time. This produces a chromatogram where 18F-FAMT can be identified by its characteristic retention time, and its purity can be calculated by integrating the area of its peak relative to the total area of all radioactive peaks.

Thin-Layer Chromatography (TLC): Radio-TLC is another common and simpler method used for quality control. A small spot of the radiopharmaceutical is applied to a TLC plate, which is then developed in a suitable solvent system. The different radioactive components migrate up the plate at different rates, resulting in their separation. The distribution of radioactivity on the plate is then analyzed using a phosphor imaging system or a radio-TLC scanner to determine the relative amounts of 18F-FAMT and any radioactive impurities.

Research findings consistently demonstrate that synthesis and purification protocols for 18F-FAMT can achieve very high levels of radiochemical purity, which is a prerequisite for its use.

| Analytical Method | Reported Purity | Reference Study Finding |

|---|---|---|

| HPLC | >99.4% | A study detailing a separation and purification system for L-18F-alpha-methyltyrosine reported a radiochemical purity consistently greater than 99.4%. |

| Not Specified | ~99% | An early synthesis method based on direct electrophilic fluorination achieved a radiochemical purity of approximately 99%. |

| HPLC/TLC | >99.5% (in plasma) | Studies on the pharmacokinetics of 18F-FAMT show high metabolic stability, with over 99.5% of plasma radioactivity remaining as the unmetabolized tracer up to 60 minutes post-injection, indicating high initial purity. nih.gov |

Specific Activity

Specific activity refers to the amount of radioactivity per unit mass of a compound, typically expressed in units such as gigabecquerels per micromole (GBq/μmol) or curies per micromole (Ci/μmol). For PET tracers like 18F-FAMT that interact with biological targets such as transporters, achieving a high specific activity is crucial. This ensures that the injected mass of the compound is low enough to avoid any pharmacological effects or saturation of the target transporters, which could alter the biological process being studied.

The synthesis of 18F-FAMT is therefore designed to be "no-carrier-added" (NCA). This means that efforts are made to minimize the presence of the non-radioactive isotope, fluorine-19 (19F), throughout the production process. The primary source of radioactivity, [18F]fluoride, is produced in a cyclotron with high isotopic purity. Subsequent chemical reactions are performed using reagents with very low levels of 19F contamination to prevent dilution of the 18F.

The specific activity of a research batch is determined by measuring the total radioactivity of the final product and dividing it by the total mass of the L-3-fluoro-alpha-methyl tyrosine present. The mass is typically quantified using a calibrated HPLC system with an ultraviolet (UV) detector, by comparing the UV absorption of the sample to a standard curve of the non-radioactive compound.

While specific values for 18F-FAMT are not consistently reported across all research literature, the specific activities achieved for analogous 18F-labeled amino acid tracers synthesized via modern NCA methods provide a relevant benchmark for the expected values in research batches.

Biological Transport Mechanisms of L 3 18f Fluoro Alpha Methyl Tyrosine

Detailed Characterization of Amino Acid Transporter Interactions

The transport of ¹⁸F-FAMT across the cell membrane is not a passive process but is mediated by specific carrier proteins. Research has pinpointed the L-type amino acid transporter (LAT) system as the principal gateway for its cellular entry.

¹⁸F-FAMT exhibits a remarkable specificity for the L-type Amino Acid Transporter 1 (LAT1), an isoform that is highly expressed in many cancer cells to meet their increased demand for essential amino acids. nih.govmdpi.comnih.gov This selective transport is a key reason for the high tumor-to-background ratio observed in positron emission tomography (PET) imaging with ¹⁸F-FAMT. mdpi.comsnmjournals.org The accumulation of ¹⁸F-FAMT in tumors has been shown to be strongly correlated with the expression levels of LAT1. snmjournals.orgosti.gov Studies have demonstrated that among various amino acid transporters, ¹⁸F-FAMT is specifically transported by LAT1. nih.gov The Michaelis-Menten constant (Km) for LAT1-mediated transport of the non-radioactive form, FAMT, was determined to be 72.7 μM, which is comparable to that of endogenous amino acids, indicating a high affinity. nih.gov

The L-type amino acid transporter family includes two major isoforms, LAT1 and LAT2. While LAT1 is predominantly upregulated in tumor cells, LAT2 is more widely expressed in normal tissues. snmjournals.org Crucially, ¹⁸F-FAMT is selectively transported by LAT1 with minimal interaction with LAT2. nih.govsnmjournals.org This is in contrast to other amino acid PET tracers, such as L-methionine and L-tyrosine, which are transported by both LAT1 and LAT2. snmjournals.org This differential transport mechanism is a major contributor to the high tumor specificity of ¹⁸F-FAMT PET imaging. snmjournals.org The lack of significant uptake by LAT2, which is present in many normal organs, results in lower background signals. mdpi.comnih.gov

The molecular structure of ¹⁸F-FAMT plays a critical role in its selective interaction with LAT1. The key determinant for this selectivity is the presence of an α-methyl group on the tyrosine molecule. nih.govsnmjournals.org Structure-activity relationship studies have revealed that amino acids containing an α-methyl group, such as FAMT and L-α-methyl-tyrosine, are well-transported by LAT1 but not by LAT2. snmjournals.org In contrast, analogous compounds lacking the α-methyl group, like 3-fluoro-L-tyrosine, are transported by both LAT1 and LAT2. nih.govsnmjournals.org Therefore, the α-methyl moiety is the structural feature responsible for the high selectivity of ¹⁸F-FAMT for LAT1. snmjournals.org This modification also prevents the molecule from being incorporated into proteins, which contributes to its favorable imaging characteristics. mdpi.comnih.gov

Cellular Uptake Kinetics and Efflux Dynamics in In Vitro Cell Line Models

In vitro studies using various cancer cell lines have been instrumental in characterizing the uptake and efflux of ¹⁸F-FAMT. The rate of ¹⁸F-FAMT uptake has been shown to correlate well with the protein expression level of LAT1 in different human cell lines. snmjournals.org For example, cell lines with high LAT1 expression, such as HeLa S3 and HEp-2, exhibit a high rate of FAMT transport. snmjournals.org Conversely, cells with low LAT1 expression, like HEK293, show a correspondingly low transport rate. snmjournals.org

Efflux experiments have further confirmed that FAMT is a substrate for LAT1. In these studies, the presence of extracellular FAMT induces the efflux of a preloaded radiolabeled amino acid, such as L-¹⁴C-leucine, from cells expressing LAT1, but not from those expressing LAT2. snmjournals.orgresearchgate.net This indicates that FAMT is transported into the cell by LAT1 in exchange for an intracellular amino acid, a characteristic mechanism of antiporters like LAT1.

| Cell Line | LAT1 Expression Level | ¹⁸F-FAMT Uptake/Transport Rate | Reference |

| HeLa S3 | High | High | snmjournals.org |

| HEp-2 | High | High | snmjournals.org |

| H520 | High | High | snmjournals.org |

| HEK293 | Low | Low | snmjournals.org |

| KYSE150 | High | High | nih.gov |

| KYSE30 | Low | Low | nih.gov |

Competitive Inhibition Studies with Endogenous Amino Acids and Specific Transporter Modulators (e.g., BCH, α-methyl-L-tyrosine)

The specificity of ¹⁸F-FAMT uptake via LAT1 has been further substantiated through competitive inhibition studies. The uptake of ¹⁸F-FAMT can be significantly inhibited by other large neutral amino acids that are substrates for LAT1, as well as by specific inhibitors of the transporter.

A classic inhibitor of L-type amino acid transporters is 2-amino-2-norbornanecarboxylic acid (BCH). Studies have shown that BCH competitively inhibits the uptake of ¹⁸F-FAMT in a concentration-dependent manner in cancer cell lines. nih.gov This provides strong evidence that ¹⁸F-FAMT and BCH compete for the same binding site on the LAT1 transporter. Similarly, α-methyl-L-tyrosine, another amino acid with an α-methyl group, has been shown to be a potent inhibitor of ¹⁸F-FAMT uptake, further highlighting the role of this structural feature in LAT1 recognition. snmjournals.org

| Inhibitor | Effect on ¹⁸F-FAMT Uptake | Mechanism of Action | Reference |

| BCH (2-amino-2-norbornanecarboxylic acid) | Competitive Inhibition | Competes for the LAT1 binding site | nih.gov |

| α-methyl-L-tyrosine | Inhibition | Competes for the LAT1 binding site | snmjournals.org |

| Large Neutral Amino Acids (e.g., L-leucine) | Inhibition | Compete for the LAT1 binding site | snmjournals.org |

Molecular Regulation of LAT1 Expression and its Influence on 18F-FAMT Uptake in Cancer Cell Systems (e.g., siRNA knockdown studies)

To definitively establish the role of LAT1 in the transport of ¹⁸F-FAMT, researchers have employed molecular techniques to manipulate the expression of the transporter. Studies using small interfering RNA (siRNA) to specifically knockdown the expression of LAT1 in cancer cells have provided conclusive evidence of its central role.

In these experiments, transfection of cancer cells, such as HeLa S3, with siRNA targeting LAT1 resulted in a marked reduction in the cellular uptake of ¹⁴C-FAMT. nih.govresearchgate.net This decrease in uptake directly correlated with the reduction in LAT1 protein levels. researchgate.net These findings unequivocally demonstrate that LAT1 is the primary transporter responsible for the accumulation of ¹⁸F-FAMT in cancer cells. nih.gov Such studies not only validate ¹⁸F-FAMT as a specific imaging agent for LAT1 activity but also underscore the potential of targeting LAT1 as a therapeutic strategy in oncology.

Comparative Analysis of 18F-FAMT Transport Properties with Other Amino Acid Tracers in Controlled In Vitro Environments

In controlled in vitro settings, the transport characteristics of radiolabeled amino acid tracers can be meticulously evaluated, providing insights into their affinity for specific transporters and their transport efficiency. Such studies are fundamental to establishing the tracer's utility and specificity for imaging targets like LAT1.

Detailed Research Findings

Research has demonstrated that 18F-FAMT is a high-affinity substrate for the L-type amino acid transporter 1 (LAT1). In vitro transport assays using mammalian cell lines stably expressing human LAT1 have determined the Michaelis-Menten constant (Km) for 18F-FAMT to be approximately 72.7 μM. nih.gov The Km value is an inverse measure of a substrate's affinity for its transporter; a lower Km value indicates a higher affinity.

A key characteristic of 18F-FAMT, established through in vitro studies, is its high selectivity for LAT1 over its isoform, LAT2. altex.org This selectivity is largely attributed to the presence of an α-methyl group in the structure of 18F-FAMT. altex.org This structural feature hinders its interaction with LAT2, a transporter that is more ubiquitously expressed in normal tissues. Consequently, 18F-FAMT exhibits lower uptake in non-cancerous cells that may express LAT2, contributing to a higher tumor-to-background ratio in clinical imaging scenarios.

In comparison, other amino acid tracers exhibit different transport profiles. For instance, L-DOPA, the precursor to dopamine, is also transported by LAT1. In vitro kinetic studies in LAT1-expressing cells have been conducted to determine its transport parameters. While direct comparative studies measuring the Km and maximum transport velocity (Vmax) of 18F-FAMT alongside other tracers in the same cell line under identical conditions are limited, the existing data for individual tracers provide a basis for a comparative discussion.

Phenylalanine, the natural amino acid counterpart to many tracers, has a high affinity for LAT1, with a reported Km of 14.2 μM. nih.gov Another tracer, 4-borono-2-(18F)-fluoro-L-phenylalanine (18F-FBPA), has a reported Km for LAT1 of 197 μM, indicating a lower affinity compared to both phenylalanine and 18F-FAMT. nih.gov

The selectivity of tracers for LAT1 is a crucial factor in their performance. While O-(2-(18F)-fluoroethyl)-L-tyrosine (18F-FET) is a widely used amino acid tracer, it is not considered LAT1-specific. nih.gov This lack of specificity can lead to uptake in non-tumorous tissues, potentially complicating image interpretation. In contrast, the high selectivity of 18F-FAMT for LAT1, as demonstrated in vitro, underscores its potential for more specific tumor imaging. altex.org

The following interactive data tables summarize the available in vitro transport kinetic parameters for 18F-FAMT and other relevant amino acid tracers, primarily focusing on their interaction with the LAT1 transporter.

Interactive Data Table 1: In Vitro LAT1 Transport Affinity (Km) of Amino Acid Tracers

| Compound | Km (μM) for LAT1 | Cell Line/System |

| L-3-(18F)fluoro-alpha-methyl tyrosine (18F-FAMT) | 72.7 | Mammalian cells expressing hLAT1 |

| L-Phenylalanine | 14.2 | Not specified |

| L-DOPA | 148 (untreated) / 200 (cholesterol depleted) | HEK293 cells expressing hLAT1 |

| 4-borono-2-(18F)-fluoro-L-phenylalanine (18F-FBPA) | 197 | Not specified |

Note: The data presented is compiled from various studies and direct comparison should be made with caution due to potential differences in experimental conditions.

Interactive Data Table 2: Qualitative Comparison of LAT1 Selectivity for Amino Acid Tracers

| Tracer | Selectivity for LAT1 over LAT2 | Key Structural Determinant |

| L-3-(18F)fluoro-alpha-methyl tyrosine (18F-FAMT) | High | α-methyl group |

| O-(2-(18F)-fluoroethyl)-L-tyrosine (18F-FET) | Not LAT1-specific | Not applicable |

| L-DOPA | Transported by LAT1 | Dihydroxyphenyl group |

| 4-borono-2-(18F)-fluoro-L-phenylalanine (18F-FBPA) | LAT1-specific (Km ratio LAT2/LAT1=14) | Boronophenyl group |

Preclinical Evaluation of L 3 18f Fluoro Alpha Methyl Tyrosine in Animal Models

Differentiation of Malignant Lesions from Inflammatory and Benign Tissues in Animal Models

A significant advantage of amino acid PET tracers is their potential for higher specificity in distinguishing tumors from non-malignant tissues compared to glucose-based tracers. Preclinical studies have suggested that ¹⁸F-FAMT exhibits superior specificity over 2-[¹⁸F]fluoro-2-deoxy-D-glucose (¹⁸F-FDG) in differentiating malignant lesions from inflammatory ones mdpi.com. This characteristic is crucial for reducing false-positive findings in clinical diagnostics.

In rodent models, ¹⁸F-FAMT has demonstrated favorable tumor-to-blood and tumor-to-muscle ratios, which are maintained for up to two hours post-injection mdpi.com. While ¹⁸F-FDG often shows high uptake in inflammatory lesions, the accumulation of ¹⁸F-FAMT in such tissues is generally low. This differential uptake is a key factor in its ability to distinguish between malignancy and inflammation.

While direct preclinical comparisons of ¹⁸F-FAMT in animal models with discrete benign tumors are not extensively documented in the available literature, the tracer's high specificity for malignant tissues in models of inflammation provides a strong indication of its potential to differentiate malignancy from benign proliferative processes where the metabolic and transport characteristics differ from those of cancerous cells mdpi.com.

Table 1: Preclinical Differentiation of Malignant vs. Inflammatory Lesions

| Tracer | Animal Model | Malignant Lesion | Inflammatory Lesion | Key Finding |

| ¹⁸F-FAMT | Rodent | High Uptake | Low Uptake | Superior specificity in differentiating from inflammation mdpi.com |

| ¹⁸F-FDG | Rodent | High Uptake | High Uptake | Lower specificity due to high inflammatory uptake mdpi.com |

Comparative Preclinical Imaging Studies with Established Radiotracers

Preclinical studies comparing ¹⁸F-FAMT and ¹⁸F-FDG have highlighted their complementary roles in cancer imaging. In breast cancer xenograft models, while ¹⁸F-FDG demonstrated higher sensitivity in detecting primary tumors, ¹⁸F-FAMT showed superior specificity in distinguishing malignant from benign lesions mdpi.com. This suggests that a dual-tracer approach could offer a more comprehensive evaluation of breast cancer.

The primary advantage of ¹⁸F-FAMT over ¹⁸F-FDG in preclinical models lies in its lower uptake in normal tissues and inflammatory processes, leading to better tumor-to-background contrast in many cases mdpi.com.

Table 2: Preclinical Comparison of ¹⁸F-FAMT and ¹⁸F-FDG

| Feature | ¹⁸F-FAMT | ¹⁸F-FDG | Animal Model Context |

| Tumor Uptake | Generally lower than ¹⁸F-FDG | Generally higher than ¹⁸F-FAMT | Varies by tumor type |

| Inflammatory Lesion Uptake | Low | High | Rodent models of inflammation mdpi.com |

| Tumor-to-Background Ratio | Favorable mdpi.com | Can be lower due to background uptake | Various tumor models mdpi.com |

| Specificity for Malignancy | Superior mdpi.com | Lower due to inflammatory uptake mdpi.com | Breast cancer xenografts mdpi.com |

Direct head-to-head preclinical comparisons of ¹⁸F-FAMT with other ¹⁸F-labeled amino acid tracers such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET), 6-[¹⁸F]-L-fluoro-L-3,4-dihydroxyphenylalanine (¹⁸F-FDOPA), and 3'-deoxy-3'-[¹⁸F]fluorothymidine (¹⁸F-FLT) are limited in the available scientific literature. However, studies on these individual tracers in similar animal models allow for some indirect comparisons.

For instance, in preclinical models of glioblastoma, ¹⁸F-FET has been shown to be a sensitive tracer for assessing treatment response nih.gov. Comparative studies between ¹⁸F-FET and ¹⁸F-FLT in these models indicated that ¹⁸F-FET may be more sensitive for detecting early response to anti-VEGF therapy nih.gov. Given that ¹⁸F-FAMT also targets amino acid transport, its performance in similar models would be of significant interest, but direct comparative data is currently lacking.

The D-isomer of ¹⁸F-FAMT, D-3-(¹⁸F)fluoro-alpha-methyl tyrosine (D-¹⁸F-FAMT), has been evaluated preclinically to determine if it offers any advantages over the L-isomer. The rationale behind investigating the D-isomer is that D-amino acids are often not significantly taken up by non-target organs and are rapidly excreted, potentially leading to clearer tumor imaging.

Unfortunately, specific preclinical studies detailing the pharmacokinetics and imaging characteristics of D-¹⁸F-FAMT were not identified in the reviewed literature. Such studies would be essential to compare its biodistribution, tumor uptake, and clearance with that of L-¹⁸F-FAMT to ascertain any potential benefits in oncological imaging.

Molecular and Cellular Basis of 18f Famt Specificity in Research Models

Correlation of 18F-FAMT Accumulation with LAT1 Gene and Protein Expression Levels in Preclinical Cancer Models

A strong positive correlation between 18F-FAMT uptake and the expression of LAT1 (also known as SLC7A5) is a cornerstone of its application in tumor imaging. nih.gov Preclinical studies across various cancer models have consistently demonstrated that the degree of 18F-FAMT accumulation in tumor cells is directly linked to the levels of LAT1 gene and protein expression. nih.gov LAT1 is an amino acid transporter that is frequently overexpressed in a wide array of human cancers to meet the high demand for essential amino acids required for rapid cell growth and proliferation. nih.govnih.gov In contrast, its expression in normal tissues is relatively low. This differential expression is a key factor in the high tumor-to-background contrast observed in 18F-FAMT PET imaging.

In a study on esophageal cancer, a high uptake of 18F-FAMT was significantly associated with the expression of LAT1. nih.gov This relationship has been confirmed in numerous other cancer types, establishing 18F-FAMT as a reliable in vivo marker of LAT1 activity. researchgate.net The specificity of 18F-FAMT for LAT1 over other transporters like LAT2, which is more broadly expressed in normal tissues, further enhances its utility for specifically imaging malignant tissues. nih.gov Research has shown that while other amino acid tracers may be transported by multiple systems, 18F-FAMT exhibits a high selectivity for LAT1, which explains its low accumulation in benign inflammatory lesions compared to tracers like 2-deoxy-2-[18F]fluoro- D -glucose (18F-FDG). researchgate.netnih.gov

The following table summarizes findings from preclinical studies correlating tracer uptake with LAT1 expression.

| Cancer Model | Tracer | Key Findings | Reference |

| Esophageal Cancer | 18F-FAMT | High 18F-FAMT uptake was significantly associated with advanced stage, lymph node metastasis, and the expression of LAT1. In vitro experiments confirmed that 18F-FAMT was specifically transported by LAT1. | nih.gov |

| Various Human Cancers | 18F-FAMT | Accumulation of 18F-FAMT is closely related to the expression level of LAT1 in malignant tumors, making it highly specific to neoplastic cells. | researchgate.net |

| Lung and Mediastinal Tumors | 18F-FBPA | A positive correlation (r = 0.611, P < 0.001) was observed between the SUVmax of 18F-FBPA PET and LAT1 expression determined by immunofluorescence staining. | nih.gov |

| Head and Neck Cancer | 18F-FBPA | A moderate correlation was found between 18F-FBPA accumulation and the intensity of LAT1 expression. | nih.gov |

Note: While 18F-FBPA is a different LAT1-avid tracer, these studies further support the principle of using such radiopharmaceuticals to assess LAT1 expression in vivo.

Investigation of Intracellular Trapping Mechanisms Post-Transport

Unlike 18F-FDG, which is phosphorylated by hexokinase and trapped intracellularly as 18F-FDG-6-phosphate, the accumulation of 18F-FAMT in cancer cells follows a different principle. nih.gov The key to its retention is not intracellular metabolism. The presence of a methyl group at the alpha-position of the tyrosine molecule prevents 18F-FAMT from being a substrate for protein synthesis. nih.gov Consequently, it is not incorporated into peptides or proteins.

The "trapping" of 18F-FAMT is primarily a function of transport kinetics governed by LAT1. Once transported into the cell via LAT1, 18F-FAMT remains in the intracellular amino acid pool. Its accumulation is driven by the high expression and activity of LAT1 on the cancer cell surface, which facilitates continuous influx. The tracer's high specificity for LAT1 ensures that it is predominantly taken up by tumor cells overexpressing this transporter. nih.gov Therefore, the retention of 18F-FAMT is more accurately described as a prolonged intracellular residence time due to avid transport, rather than a metabolic or covalent sequestration. This mechanism distinguishes it from many other PET tracers and underscores the direct link between the imaging signal and the functional expression of its transporter, LAT1.

Signaling Pathways and Molecular Events Influencing LAT1 Upregulation and its Impact on 18F-FAMT Uptake

The overexpression of LAT1 in cancer cells, which is critical for 18F-FAMT uptake, is not a random event but is driven by specific oncogenic signaling pathways. Research in preclinical models has identified several key regulators that promote the transcription of the SLC7A5 gene, which encodes LAT1.

Two of the most significant regulators are the proto-oncogene c-Myc and hypoxia-inducible factor-1 alpha (HIF-1α) .

c-Myc: This transcription factor is a master regulator of cell growth and metabolism and is frequently deregulated in cancer. elsevierpure.com Studies have shown that c-Myc directly binds to the promoter region of the SLC7A5 gene, driving its expression. elsevierpure.com In pancreatic cancer cell models, diminishing c-Myc expression led to a significant reduction in both LAT1 mRNA and protein levels, which in turn impaired the uptake of essential amino acids. elsevierpure.com This c-Myc-LAT1 axis is crucial for sustaining the high metabolic and proliferative rates of tumor cells. nih.gov

HIF-1α: Tumors often contain regions of low oxygen (hypoxia), which activates the HIF-1α transcription factor. HIF-1α helps cancer cells adapt to the hypoxic environment by upregulating genes involved in angiogenesis, glycolysis, and nutrient transport. nih.govnih.gov LAT1 is a known target of HIF-1α. Under hypoxic conditions, HIF-1α promotes LAT1 expression, thereby increasing the cell's capacity to import amino acids necessary for survival and growth in the nutrient-poor tumor microenvironment. nih.gov

The interplay between these pathways means that increased activity of c-Myc or adaptation to hypoxia can lead to higher LAT1 expression. nih.govfrontiersin.org This, in turn, creates a higher demand for amino acid transport, which can be visualized and quantified by increased 18F-FAMT uptake in PET imaging. Therefore, the signal from 18F-FAMT not only reflects transporter expression but also provides an indirect readout of the activity of these fundamental cancer-driving pathways.

Application of 18F-FAMT as a Research Probe for Investigating Amino Acid Metabolic Reprogramming in Disease Models

Cancer cells undergo profound metabolic reprogramming to fuel their growth, a phenomenon that extends beyond the well-known Warburg effect (aerobic glycolysis). nih.gov Altered amino acid metabolism is another critical hallmark of cancer, with tumor cells showing an increased demand for specific amino acids for energy production, biosynthesis, and maintaining redox balance. frontiersin.org

18F-FAMT serves as a valuable research probe to non-invasively investigate this reprogramming in preclinical disease models. nih.gov By providing a quantitative measure of LAT1 function, 18F-FAMT PET allows researchers to:

Monitor changes in amino acid transport capacity: Studies can track how amino acid uptake changes in response to tumor progression, metastasis, or therapeutic intervention. frontiersin.org

Differentiate metabolic phenotypes: In preclinical models, comparing the uptake of 18F-FAMT with that of 18F-FDG allows for the simultaneous assessment of amino acid and glucose metabolism. Tumors can exhibit high uptake of one or both tracers, revealing heterogeneity in metabolic dependencies.

Evaluate therapies targeting amino acid pathways: As LAT1 inhibitors and drugs targeting amino acid metabolism are developed, 18F-FAMT can be used to assess target engagement and therapeutic efficacy in vivo. A reduction in 18F-FAMT uptake can serve as an early pharmacodynamic biomarker of treatment response.

The use of 18F-FAMT and other amino acid-based tracers in research models has been instrumental in demonstrating that elevated amino acid metabolism is a key feature of many tumors, providing insights that are complementary to those gained from studying glucose metabolism alone. frontiersin.org

Studies on the Interactions of 18F-FAMT with Other Metabolic Pathways in Preclinical Oncology Research

The study of 18F-FAMT in preclinical oncology often involves comparisons with other metabolic tracers, most notably 18F-FDG, to understand the interplay between different metabolic pathways. Cancer cell metabolism is an integrated network, and the pathways for amino acid and glucose utilization are interconnected.

Dual-tracer studies using 18F-FAMT and 18F-FDG in the same preclinical models have revealed important insights:

Discordant Uptake: Some tumors may show high 18F-FAMT uptake but low 18F-FDG uptake, or vice versa. nih.gov This discordance suggests that in certain contexts, tumor growth may be more dependent on amino acid import than on glycolysis. This is particularly relevant in tumors with inherently low 18F-FDG avidity, such as some types of prostate cancer. nih.gov

Complementary Information: 18F-FAMT provides information about cell proliferation and protein synthesis machinery, while 18F-FDG reflects energy metabolism. nih.gov Using both can give a more complete picture of the tumor's metabolic state. For instance, a study in esophageal cancer showed that high 18F-FAMT uptake correlated with markers of cell proliferation (Ki-67) and angiogenesis, as well as with the glucose transporter 1 (Glut1). nih.gov

Therapeutic Response Monitoring: The response to therapy can differentially affect these pathways. A treatment might inhibit glycolysis, leading to a drop in 18F-FDG uptake, while having a lesser or later effect on amino acid transport as measured by 18F-FAMT.

These studies highlight that amino acid metabolism, visualized by 18F-FAMT, is not an isolated process. It is intricately linked with other core metabolic functions of the cancer cell. By using 18F-FAMT in conjunction with probes for glycolysis and other pathways, researchers can better understand the complex metabolic adaptations that drive cancer and identify potential vulnerabilities for therapeutic targeting.

Future Directions and Advanced Research Perspectives for L 3 18f Fluoro Alpha Methyl Tyrosine

The continued evolution of molecular imaging hinges on the refinement of existing radiotracers and the exploration of novel applications. For L-3-(18F)fluoro-alpha-methyl tyrosine (18F-FAMT), a positron emission tomography (PET) tracer known for its specificity to the L-type amino acid transporter 1 (LAT1), future research is poised to expand its utility and deepen the mechanistic understanding of its uptake. nih.govnih.gov Advanced research perspectives focus on enhancing its imaging characteristics, integrating it with complementary imaging modalities, applying sophisticated quantitative analyses, and extending its use to new disease models beyond its established role in oncology.

Q & A

Q. What are the key methodological considerations when designing comparative PET studies between FAMT and FDG for tumor imaging?

FAMT and FDG target distinct metabolic pathways: FAMT reflects amino acid transport via LAT1, while FDG measures glucose metabolism. When designing studies, researchers should:

- Use dual-tracer protocols to minimize inter-scan variability (e.g., perform FDG-PET/CT and FAMT-PET/CT within a short timeframe) .

- Standardize uptake metrics (e.g., SUVmax, tumor-to-liver ratio [T/L]) and account for tissue-specific background uptake (e.g., FDG’s high liver background vs. FAMT’s lower liver retention) .

- Stratify analyses by histological subtype, as FAMT uptake varies significantly between adenocarcinomas (AC), squamous cell carcinomas (SCC), and neuroendocrine tumors (NET) .

Q. How does FAMT’s selectivity for LAT1 influence its utility in glioma imaging compared to other amino acid tracers like 11C-MET or 18F-FET?

FAMT’s α-methyl moiety confers high selectivity for LAT1, a transporter overexpressed in aggressive tumors. Unlike 18F-FET (which interacts with both LAT1 and LAT2) or 11C-MET (broad amino acid transport), FAMT’s LAT1 specificity enhances its ability to distinguish tumors with proliferative or angiogenic activity . For example, LAT1 expression correlates with VEGF levels in non-small cell lung cancer (NSCLC), making FAMT a potential biomarker for tumor angiogenesis .

Q. What are the limitations of FAMT-PET in detecting specific tumor types?

FAMT shows poor sensitivity for NETs due to their low LAT1 expression. In a study of 59 liver metastases, NETs exhibited significantly lower FAMT T/L ratios (median 1.00 vs. FDG’s 2.86; p < 0.01) . Conversely, FDG outperforms FAMT in carcinoid tumors (CAR), where FDG T/L ratios are lower than FAMT (1.10 vs. 1.80) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings between FAMT and FDG uptake in heterogeneous tumor populations?

- Statistical stratification: Use multivariate Cox models to adjust for histology, tumor grade, and metabolic parameters (e.g., MTV, TLG). For example, SCC liver metastases show higher FAMT T/L ratios than AC (1.76 vs. 1.26; p < 0.01), while FDG lacks such differentiation .

- Mechanistic validation: Correlate FAMT uptake with immunohistochemical markers (e.g., LAT1, Ki-67). In oral squamous cell carcinoma (OSCC), FAMT SUVmax correlates with Ki-67 labeling index, reflecting cellular proliferation .

Q. What prognostic insights can FAMT-PET provide beyond FDG in oncology research?

FAMT’s LAT1 specificity links it to tumor aggressiveness and treatment resistance. Key findings include:

- Survival prediction: In NSCLC, high FAMT uptake predicts shorter progression-free survival (p < 0.05) independent of FDG metrics .

- Angiogenic profiling : FAMT uptake strongly correlates with VEGF expression (r = 0.72), making it a surrogate for anti-angiogenic therapy monitoring .

Q. What experimental approaches are recommended for optimizing FAMT synthesis and radiolabeling efficiency?

- Precursor design : Use halogen-exchange strategies under photoredox conditions to improve 18F incorporation. Recent advances enabled 19F/18F exchange in aryl halides, achieving high-yield FAMT synthesis .

- Quality control : Monitor radiochemical purity (>95%) and specific activity (>50 GBq/μmol) using HPLC and mass spectrometry .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.